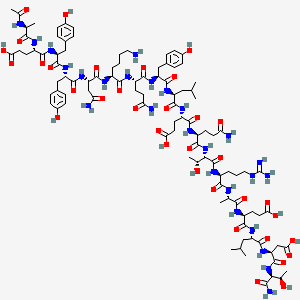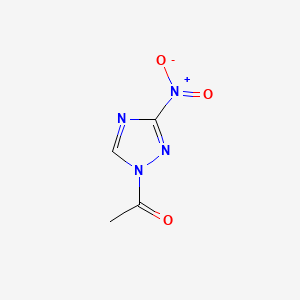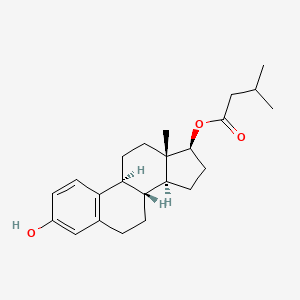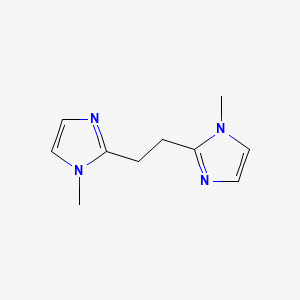
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is a deuterated analog of 4-Dechloro-4-(4-chlorophenyl) Loperamide. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C35H31D6ClN2O2 and a molecular weight of 559.17 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves multiple steps, including the introduction of deuterium atoms. The general synthetic route includes the following steps:
Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a coupling reaction.
Introduction of the Piperidine Ring:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is widely used in scientific research, including:
Proteomics: Used as a biochemical tool for studying protein interactions and functions.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics.
Isotope Labeling: Utilized in isotope labeling studies to trace molecular pathways and interactions.
Analytical Chemistry: Used as a reference standard in analytical chemistry for method development and validation
Wirkmechanismus
The mechanism of action of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves its interaction with specific molecular targets. The compound acts by binding to opioid receptors in the gastrointestinal tract, leading to a reduction in intestinal motility. This action is similar to that of its non-deuterated analog, Loperamide. The molecular pathways involved include the inhibition of calcium channels and the activation of potassium channels, resulting in decreased peristalsis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Loperamide: The non-deuterated analog of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6, used as an antidiarrheal agent.
4-Dechloro-4-(4-chlorophenyl) Loperamide: The non-deuterated version of the compound.
Diphenoxylate: Another opioid receptor agonist used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in research applications such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and isotope labeling experiments .
Eigenschaften
IUPAC Name |
4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNODUPEBZSRR-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI)](/img/new.no-structure.jpg)
![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)


![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)



![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)


